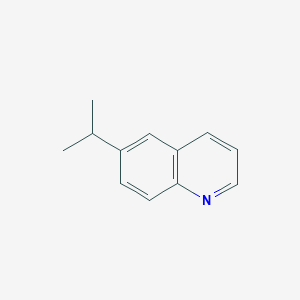

6-Isopropylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-propan-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCQEIXYLHACJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047465 | |

| Record name | 6-(1-Methylethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid with an earthy, woody odor; [Bedoukian Research MSDS] | |

| Record name | 6-Isopropylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 6-Isopropylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135-79-5 | |

| Record name | 6-Isopropylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Isopropylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-(1-Methylethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(isopropyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ISOPROPYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GE3N8WV7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Isopropylquinoline: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the chemical and physical properties, synthesis, purification, and potential biological context of 6-Isopropylquinoline. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.

Core Chemical and Physical Properties

This compound is an aromatic heterocyclic compound characterized by a quinoline scaffold substituted with an isopropyl group at the 6-position. It is a colorless to pale yellow liquid with a distinct earthy and woody odor.[1][2] Its primary applications are as a fragrance ingredient and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃N | [4][5] |

| Molecular Weight | 171.24 g/mol | [4][5] |

| CAS Number | 135-79-5 | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.022 - 1.028 g/cm³ at 20°C | |

| Boiling Point | 100°C at 0.50 mmHg; 142-144°C at 12 mmHg | [6] |

| Melting Point | Not available | |

| Flash Point | 91.11°C (196.00°F) TCC | [6] |

| Refractive Index | 1.588 - 1.592 at 20°C | |

| Solubility | Insoluble in water; Soluble in alcohol | [6][] |

| Vapor Pressure | 0.01 mmHg | [4] |

| LogP (Octanol/Water Partition Coefficient) | 3.3 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. While raw spectra are best consulted directly from spectral databases, the following provides an overview of available data:

-

¹H NMR and ¹³C NMR: Detailed proton and carbon nuclear magnetic resonance spectra are available and provide characteristic signals for the isopropyl group and the quinoline ring system.[8]

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the aromatic C-H and C=C bonds of the quinoline ring, as well as bands corresponding to the C-H bonds of the isopropyl group.

Synthesis and Purification Protocols

The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of quinoline. The following protocol is a representative experimental procedure.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Alkylation

Materials:

-

Quinoline

-

Isopropyl alcohol

-

Phosphoric acid (85%)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add quinoline and toluene.

-

Catalyst Addition: Slowly add phosphoric acid to the stirred solution.

-

Alkylation: Heat the mixture to a reaction temperature of 80-120°C. Add isopropyl alcohol dropwise from the dropping funnel over 1-2 hours.

-

Reaction Monitoring: Monitor the progress of the reaction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of quinoline.

-

Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the toluene under reduced pressure. The crude product can be purified by fractional distillation under vacuum.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Purification of this compound

Materials:

-

Crude this compound

-

Appropriate solvents for column chromatography (e.g., hexane, ethyl acetate)

-

Silica gel

-

Standard chromatography equipment

Procedure:

-

Solvent System Selection: Determine an appropriate solvent system for column chromatography using thin-layer chromatography (TLC) to achieve good separation of this compound from impurities.

-

Column Packing: Prepare a chromatography column with silica gel slurried in the initial, less polar solvent of the determined system.

-

Sample Loading: Dissolve the crude product in a minimal amount of the solvent and load it onto the column.

-

Elution: Elute the column with the solvent system, gradually increasing the polarity if a gradient is required.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound (135-79-5) for sale [vulcanchem.com]

- 3. 6-isopropyl Quinoline Cas 135-79-5 | Quality Aroma Exporter [chemicalbull.com]

- 4. This compound | C12H13N | CID 67285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. chemhub.com [chemhub.com]

- 8. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Isopropylquinoline: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isopropylquinoline is an aromatic organic compound characterized by a quinoline bicyclic system substituted with an isopropyl group at the 6-position.[1][2] While extensively utilized in the fragrance industry for its unique earthy and leathery aroma, its structural scaffold holds potential for broader applications in medicinal chemistry and organic synthesis.[2][3][4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. It aims to serve as a foundational resource for professionals in research and drug development by consolidating key technical data and outlining potential avenues for further investigation into its derivatives' biological activities.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a quinoline core, which is a fused benzene and pyridine ring system, with an isopropyl group (a propyl group attached by its central carbon) at the C-6 position.[2] This substitution influences the molecule's electronic and steric properties. The compound is achiral.[5]

A summary of its key identifiers is presented in Table 1.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 6-propan-2-ylquinoline | [1] |

| CAS Number | 135-79-5 | [1] |

| Molecular Formula | C₁₂H₁₃N | [1][6] |

| Molecular Weight | 171.24 g/mol | [1][6] |

| Canonical SMILES | CC(C)C1=CC2=C(C=C1)N=CC=C2 | [1] |

| InChI | InChI=1S/C12H13N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-9H,1-2H3 | [1] |

| InChIKey | NKCQEIXYLHACJC-UHFFFAOYSA-N |[1] |

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow or brownish-yellow liquid at room temperature.[1][2] It possesses a characteristic green, earthy, and woody odor.[1][7] A comprehensive list of its physicochemical properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Reference |

|---|---|---|---|

| Density (20/20°C) | 1.022 - 1.028 | g/cm³ | [2] |

| Boiling Point | 279.4 (at 760 mmHg) | °C | [2] |

| Flash Point (closed cup) | 91 | °C | [2] |

| Vapor Pressure | 0.0133 (at 25°C) | hPa | [2] |

| Refractive Index (20°C) | 1.588 - 1.592 | [2] | |

| logP (Octanol/Water) | 3.358 - 3.8 | [2][] | |

| pKa (Predicted) | 5.16 ± 0.10 | [2] |

| Water Solubility | 0.07 (at 25°C) | g/L |[9] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the molecular structure of this compound.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST WebBook.[10] The mass spectrum shows a molecular ion peak corresponding to its molecular weight (171.24 g/mol ), confirming the elemental composition.[1]

-

Infrared Spectroscopy (IR): FTIR spectra, available on PubChem, reveal characteristic peaks for aromatic C-H stretching, C=C and C=N bond vibrations within the quinoline ring, and aliphatic C-H stretching and bending from the isopropyl group.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the isopropyl group. The isopropyl group should exhibit a doublet for the six methyl (-CH₃) protons and a septet for the single methine (-CH) proton.[11]

-

¹³C NMR: The carbon NMR spectrum provides signals for each of the 12 unique carbon atoms in the molecule.[6] The chemical shifts can differentiate between the aromatic carbons of the quinoline core and the aliphatic carbons of the isopropyl substituent.

-

Synthesis of this compound

This compound is a synthetic compound.[2] The most common method for its synthesis is the Friedel-Crafts alkylation of quinoline.[12]

Generalized Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes a general method for the synthesis of this compound. Optimization of temperature, reaction time, and catalyst choice is crucial for maximizing yield and regioselectivity.

-

Reaction Setup: Quinoline is dissolved in a suitable solvent and charged into a reaction vessel equipped with a stirrer, thermometer, and dropping funnel. A Lewis acid (e.g., aluminum chloride) or Brønsted acid (e.g., phosphoric acid) catalyst is added.[12]

-

Alkylation: An isopropylating agent, such as isopropyl alcohol or isopropyl bromide, is added dropwise to the mixture while maintaining a specific reaction temperature (e.g., 80-120°C).[12] The reaction progress is monitored using techniques like GC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The reaction is quenched by the slow addition of a neutralizing agent, such as a saturated sodium bicarbonate solution.[12]

-

Extraction and Purification: The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The final product is purified from byproducts (such as other positional isomers and polyalkylated quinolines) using distillation or column chromatography.[12]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the Friedel-Crafts synthesis of this compound.

Caption: General workflow for the Friedel-Crafts synthesis of this compound.

Applications

The primary industrial application of this compound is in the fragrance industry . It is valued as an indispensable component in masculine fragrances, blending well with mossy, vetiver, chypre, and tobacco accords.[4] It provides volume, strength, and diffusion to fragrance compositions.[4]

In addition, it serves as a chemical intermediate in organic synthesis.[3] The quinoline scaffold is a key structural motif in many biologically active compounds, making this compound a potential starting material or building block for more complex chemical structures, including agrochemicals and pharmaceuticals.[3][13]

Biological Activity and Potential in Drug Development

While this compound itself is not extensively studied for specific biological activities, the broader class of quinoline derivatives is of significant interest in medicinal chemistry.[14][15] The quinoline scaffold is a privileged structure found in numerous therapeutic agents with a wide range of biological activities, including:

-

Anticancer: Quinoline derivatives can exhibit cytotoxicity against cancer cell lines by inhibiting topoisomerases or disrupting tubulin polymerization.[14]

-

Antimicrobial: The fluoroquinolone class of antibiotics, which features a quinoline core, acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[14]

-

Anti-inflammatory: Certain derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators like prostaglandins and cytokines.[14]

-

Antimalarial and Antiviral: Quinoline is the core structure of well-known antimalarial drugs like quinine and chloroquine.[15] Recently, a complex derivative containing the 6-fluoro-quinoline scaffold was identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis and a target for antiviral therapies.[]

The presence of the isopropyl group on the 6-position of the quinoline ring can modulate the lipophilicity and steric profile of potential drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) properties as well as their binding affinity to biological targets. Therefore, this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents.

Safety and Handling

This compound is classified as harmful if swallowed and fatal in contact with skin.[1] It is also reported to cause skin irritation.[1] Standard safety precautions for handling organic compounds should be followed, including the use of personal protective equipment such as gloves and safety goggles to avoid skin contact and inhalation.[3] It should be stored in a tightly sealed container in a cool, well-ventilated area.[3]

Conclusion

This compound is a well-characterized synthetic compound with established applications in the fragrance industry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and synthesis. While its direct biological activities are not widely reported, its quinoline core is a cornerstone of medicinal chemistry. For drug development professionals, this compound and its derivatives offer a promising starting point for the exploration of new chemical entities targeting a wide range of diseases. Further research into the biological effects of functionalized this compound derivatives is a promising area for future investigation.

References

- 1. This compound | C12H13N | CID 67285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (135-79-5) for sale [vulcanchem.com]

- 3. 6-isopropyl Quinoline Cas 135-79-5 | Quality Aroma Exporter [chemicalbull.com]

- 4. Isopropyl Quinoline | Givaudan [givaudan.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound(135-79-5) 13C NMR spectrum [chemicalbook.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. scent.vn [scent.vn]

- 10. This compound [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. research.setu.ie [research.setu.ie]

Spectroscopic Profile of 6-Isopropylquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-isopropylquinoline, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format, facilitating easy interpretation and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.83 | dd | 1H | H-2 |

| 8.05 | d | 1H | H-4 |

| 8.04 | d | 1H | H-8 |

| 7.60 | d | 1H | H-5 |

| 7.56 | dd | 1H | H-7 |

| 7.30 | dd | 1H | H-3 |

| 3.06 | sept | 1H | -CH(CH₃)₂ |

| 1.32 | d | 6H | -CH(CH ₃)₂ |

Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 150.2 | C-2 |

| 147.5 | C-8a |

| 147.3 | C-6 |

| 135.8 | C-4 |

| 129.2 | C-8 |

| 128.8 | C-4a |

| 126.9 | C-5 |

| 125.9 | C-7 |

| 121.2 | C-3 |

| 34.0 | -C H(CH₃)₂ |

| 23.9 | -CH(C H₃)₂ |

Data sourced from ChemicalBook.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is based on the NIST Chemistry WebBook and typical IR absorptions for quinoline derivatives.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch (isopropyl group) |

| 1620-1580 | Medium-Strong | C=C and C=N Ring Stretching |

| 1500-1450 | Medium-Strong | Aromatic Ring Skeletal Vibrations |

| 1465, 1385 | Medium | C-H Bending (isopropyl group) |

| 880-820 | Strong | C-H Out-of-plane Bending (substituted benzene ring) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 171 | 32.7 | [M]⁺ (Molecular Ion) |

| 156 | 100.0 | [M-CH₃]⁺ (Base Peak) |

| 128 | 7.2 | [M-C₃H₇]⁺ or [M-CH₃-HCN]⁺ |

Data sourced from the NIST WebBook and ChemicalBook.[3][4]

The fragmentation of alkylquinolines is analogous to that of alkylbenzenes, with the primary fragmentation being the loss of a methyl group to form a stable benzylic-type cation, which is the base peak at m/z 156.[5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[6][7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. For the ¹³C NMR spectrum, a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[8]

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[9]

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).[9]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9]

-

Detection: Detect the separated ions, and plot the relative abundance of each ion against its m/z ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. This compound | C12H13N | CID 67285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound(135-79-5) 13C NMR [m.chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. web.mit.edu [web.mit.edu]

- 7. benchchem.com [benchchem.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Solubility Profile of 6-Isopropylquinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-isopropylquinoline, a key intermediate in various synthetic pathways, across a diverse range of organic solvents. Understanding the solubility of this compound is critical for its effective use in chemical synthesis, formulation development, and various research applications. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in numerous organic solvents at a standard temperature of 25°C. The data reveals a varied solubility profile, with high solubility in many common polar aprotic and some polar protic solvents, and lower solubility in nonpolar and highly polar aqueous systems. The following table summarizes the available quantitative data to facilitate solvent selection for various applications.

| Solvent Class | Solvent | Solubility at 25°C (g/L)[1] |

| Polar Protic | Ethanol | 243.03 |

| Methanol | 138.73 | |

| Isopropanol | 128.16 | |

| n-Propanol | 222.62 | |

| n-Butanol | 211.47 | |

| Isobutanol | 158.03 | |

| n-Pentanol | 133.93 | |

| sec-Butanol | 118.23 | |

| Ethylene Glycol | 18.10 | |

| Propylene Glycol | 22.04 | |

| Acetic Acid | 173.02 | |

| Polar Aprotic | Acetone | 1057.15 |

| Dichloromethane | 2022.74 | |

| Tetrahydrofuran (THF) | 1672.28 | |

| Chloroform | 1306.37 | |

| 1,4-Dioxane | 1188.43 | |

| N,N-Dimethylformamide (DMF) | 1138.81 | |

| Cyclohexanone | 1004.26 | |

| 2-Butanone (MEK) | 827.29 | |

| Ethyl Acetate | 817.28 | |

| Methyl Acetate | 687.12 | |

| n-Butyl Acetate | 673.74 | |

| N-Methyl-2-pyrrolidone (NMP) | 559.95 | |

| Acetonitrile | 454.01 | |

| Dimethyl Sulfoxide (DMSO) | 422.68 | |

| n-Propyl Acetate | 352.94 | |

| Nonpolar | Toluene | 563.84 |

| Cyclohexane | 58.66 | |

| n-Octanol | 56.11 | |

| n-Hexane | 35.55 | |

| Aqueous | Water | 0.07 |

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of a liquid solute, such as this compound, in an organic solvent. The protocol is based on the widely accepted isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Equipment

-

Solute: this compound (purity ≥98%)

-

Solvents: HPLC-grade organic solvents of interest

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Thermostatic orbital shaker or incubator capable of maintaining a constant temperature (e.g., 25 ± 0.5 °C)

-

Volumetric flasks and pipettes (Class A)

-

Syringes and solvent-resistant syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Centrifuge (optional)

-

Experimental Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a separate liquid phase of the solute remains after equilibrium is reached.

-

Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation during the experiment.

Step 2: Equilibration

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary study to determine the minimum time required to reach a stable concentration.

Step 3: Phase Separation

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow for complete phase separation.

-

Alternatively, centrifuge the vials at a controlled temperature to expedite the separation of the undissolved solute from the saturated solution.

Step 4: Sample Collection and Preparation

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.

-

Attach a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) to the syringe and filter the aliquot into a clean vial to remove any microscopic undissolved droplets.

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

Step 5: Quantification by HPLC

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is often appropriate for aromatic compounds. The mobile phase and UV detection wavelength should be optimized for the analyte.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC system and determine the peak area.

-

Calculate the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the original concentration in the undiluted saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Synthesis of 6-Isopropylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-isopropylquinoline, a key intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the isopropyl group on the quinoline scaffold offers unique steric and electronic properties, making its synthesis a subject of significant interest in organic chemistry. This document outlines classical and modern synthetic methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate a deeper understanding and practical application in a research and development setting.

Core Synthesis Methodologies

The synthesis of the quinoline core is a well-established field, with several named reactions providing reliable routes to this heterocyclic system. For the specific synthesis of this compound, these methods are typically adapted using appropriately substituted anilines. The most relevant classical syntheses include the Doebner-von Miller reaction, the Skraup synthesis, the Combes synthesis, and the Friedländer annulation. Alongside these, modern catalytic methods offer alternative and often more efficient approaches.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and widely used method for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. To synthesize this compound derivatives, 4-isopropylaniline is the key starting material.

Experimental Protocol: Synthesis of 6-isopropyl-2-methylquinoline

-

Materials: 4-isopropylaniline, crotonaldehyde, concentrated hydrochloric acid, nitrobenzene, sodium hydroxide solution, diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

A solution of 4-isopropylaniline (1.0 equivalent) in concentrated hydrochloric acid is stirred and cooled to below 10 °C.

-

Crotonaldehyde (2.0 equivalents) is added dropwise, maintaining the low temperature.

-

Nitrobenzene (0.5 equivalents) is introduced as an oxidizing agent.

-

The reaction mixture is heated under reflux for 4-6 hours.

-

After cooling, the mixture is poured onto ice and neutralized with a concentrated sodium hydroxide solution.

-

The product is extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 6-isopropyl-2-methylquinoline.[1]

-

Quantitative Data

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 4-Isopropylaniline | Crotonaldehyde | 6-isopropyl-2-methylquinoline | 65-75[1] |

Reaction Pathway

References

Navigating the Stability Landscape of 6-Isopropylquinoline: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Thermodynamic and Kinetic Stability of 6-Isopropylquinoline

Abstract

This compound, a substituted quinoline derivative, holds potential in various applications, including pharmaceutical development, owing to the diverse biological activities associated with the quinoline scaffold. A comprehensive understanding of its thermodynamic and kinetic stability is paramount for its effective and safe utilization. This technical guide provides a detailed overview of the principles and methodologies for assessing the stability of this compound. In the absence of extensive specific experimental data for this compound in public literature, this paper focuses on established theoretical frameworks, detailed experimental protocols, and predictive approaches based on the known chemistry of quinoline derivatives. It aims to equip researchers with the necessary knowledge to design and execute robust stability studies, interpret the results, and predict the behavior of this compound under various conditions.

Introduction to the Stability of Quinolines

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that are integral to numerous natural products and synthetic pharmaceuticals. Their chemical stability is a critical determinant of their shelf-life, efficacy, and safety profile. Stability can be categorized into two fundamental types: thermodynamic and kinetic.

-

Thermodynamic stability refers to the relative energy state of a molecule compared to its potential isomers or degradation products. It is governed by thermodynamic parameters such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). A compound is thermodynamically stable if it exists in a lower energy state than its possible transformation products.

-

Kinetic stability , on the other hand, pertains to the rate at which a compound undergoes decomposition or reaction. It is characterized by the activation energy (Ea) of a reaction pathway. A compound can be thermodynamically unstable but kinetically stable if the activation energy for its decomposition is high, making the process very slow under normal conditions.

For drug development professionals, a thorough understanding of both aspects of stability is crucial for formulation design, storage condition definition, and regulatory compliance.

Thermodynamic Stability Assessment

Experimental Methodologies

2.1.1. Bomb Calorimetry

Bomb calorimetry is a standard technique for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation (ΔHf°) can be calculated.

Experimental Protocol: Bomb Calorimetry of this compound

-

Sample Preparation: A precisely weighed sample (approximately 1 gram) of high-purity liquid this compound is placed in a sample holder within the bomb calorimeter. A cotton fuse is positioned to ensure complete combustion.

-

Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically 25-30 atm).

-

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated container. The initial temperature of the water is recorded.

-

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation of Heat of Combustion: The heat capacity of the calorimeter system (Ccal) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample (qcomb) is calculated using the formula: qcomb = Ccal * ΔT where ΔT is the corrected temperature change.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated from the enthalpy of combustion using Hess's Law, considering the known enthalpies of formation of the combustion products (CO2, H2O, and N2).

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to determine heat capacity and changes in enthalpy.

Experimental Protocol: Differential Scanning Calorimetry of this compound

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: The instrument measures the heat flow to the sample relative to the reference as a function of temperature.

-

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine the heat capacity (Cp) of this compound at various temperatures.

Computational Approaches

Density Functional Theory (DFT) is a powerful computational method for predicting the thermodynamic properties of molecules.

Computational Protocol: DFT Calculation of Thermodynamic Properties

-

Molecular Geometry Optimization: The 3D structure of this compound is built in silico and its geometry is optimized to find the lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

Calculation of Thermodynamic Properties: From the output of the frequency calculation, thermodynamic properties such as enthalpy, Gibbs free energy, and entropy are calculated at a standard temperature (e.g., 298.15 K).

Data Presentation: Predicted Thermodynamic Parameters

The following table presents hypothetical, yet plausible, thermodynamic data for this compound, which would be the target of the experimental and computational methods described above.

| Thermodynamic Parameter | Predicted Value (at 298.15 K) | Unit |

| Standard Enthalpy of Formation (ΔHf°) | +50 to +100 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | +150 to +200 | kJ/mol |

| Standard Molar Entropy (S°) | 300 to 350 | J/(mol·K) |

| Molar Heat Capacity (Cp) | 200 to 250 | J/(mol·K) |

Kinetic Stability Assessment

The kinetic stability of this compound is evaluated by studying its degradation under various stress conditions. This involves forced degradation studies and long-term stability testing.

Experimental Methodologies

3.1.1. Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation of this compound

-

Stress Conditions: Solutions of this compound are subjected to a variety of stress conditions as per ICH guidelines, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Heating the solid or solution at 80 °C for 48 hours.

-

Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis: At specified time points, aliquots are withdrawn and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

-

Degradant Identification: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify the structure of any significant degradation products.[1][2][3]

3.1.2. Accelerated Stability Testing

Accelerated stability testing is performed to predict the long-term stability and shelf-life of a product.[4]

Experimental Protocol: Accelerated Stability Testing of this compound

-

Storage Conditions: Samples of this compound, often in its intended formulation and packaging, are stored at elevated temperature and humidity conditions, for example, 40 °C / 75% RH for 6 months.

-

Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 1, 3, and 6 months) and analyzed.

-

Analysis: The concentration of this compound and the formation of degradation products are quantified using a validated HPLC method.

-

Kinetic Modeling: The data is used to determine the degradation kinetics (e.g., zero-order, first-order) and to calculate the rate constant (k) and activation energy (Ea) using the Arrhenius equation. This allows for the extrapolation of the shelf-life at normal storage conditions.

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for quantifying the parent compound and its degradation products during stability studies.

Experimental Protocol: HPLC Analysis of this compound

-

Chromatographic System: A reverse-phase HPLC system equipped with a C18 column and a UV detector is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.

-

Detection: The UV detector is set to a wavelength where this compound and its potential degradation products have significant absorbance.

-

Quantification: A calibration curve is generated using standards of known concentration to quantify the amount of this compound remaining and the amount of each degradation product formed.

Data Presentation: Hypothetical Kinetic Parameters

The following table presents hypothetical kinetic data for the degradation of this compound under specific stress conditions.

| Stress Condition | Degradation Order | Rate Constant (k) | Half-life (t1/2) | Activation Energy (Ea) |

| Acidic Hydrolysis (60°C) | First-order | 1.5 x 10-5 s-1 | ~13 hours | 80 - 100 kJ/mol |

| Basic Hydrolysis (60°C) | First-order | 3.0 x 10-6 s-1 | ~64 hours | 90 - 110 kJ/mol |

| Oxidation (25°C) | Pseudo-first-order | 5.0 x 10-7 s-1 | ~16 days | Not Applicable |

Visualization of Workflows and Pathways

Graphical representations are essential for understanding complex experimental workflows and hypothetical reaction pathways.

Experimental Workflows

Caption: Workflow for Thermodynamic Stability Assessment.

Caption: Workflow for Kinetic Stability Assessment.

Hypothetical Degradation Pathways

Based on the chemistry of the quinoline ring system, the following are plausible degradation pathways for this compound under forced degradation conditions.

Caption: Hypothetical Degradation Pathways for this compound.

Conclusion

A comprehensive assessment of the thermodynamic and kinetic stability of this compound is a critical prerequisite for its successful application, particularly in the pharmaceutical industry. While specific experimental data for this molecule is currently limited in the public domain, this technical guide provides a robust framework for its evaluation. By employing the detailed experimental protocols for calorimetry and chromatography, alongside powerful computational modeling techniques, researchers can elucidate the stability profile of this compound. The outlined workflows and hypothetical degradation pathways serve as a valuable starting point for designing comprehensive stability studies. The data generated from such studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any product containing this compound.

References

- 1. The use of LC/MS, GC/MS, and LC/NMR hyphenated techniques to identify a drug degradation product in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]

- 4. ICH Guidelines for Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]

Substituted Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

The quinoline scaffold, a fused heterocyclic system composed of a benzene ring and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its inherent structural features and the ability to be readily functionalized have made it a privileged scaffold in the development of a wide array of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of substituted quinoline derivatives, focusing on their synthesis, diverse biological activities, and applications in drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry.

The Quinoline Scaffold: A Versatile Pharmacophore

Quinoline and its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[3][5][6][7] The versatility of the quinoline ring allows for the introduction of various substituents at different positions, which significantly influences the compound's physicochemical properties and biological activity.[3][8] This adaptability has led to the development of numerous quinoline-based drugs that are currently in clinical use.[9][10]

A general workflow for the discovery of novel quinoline-based drug candidates is depicted below. This process typically begins with the design and synthesis of a library of quinoline derivatives, followed by high-throughput screening to identify initial hits. Promising compounds then undergo lead optimization, preclinical studies, and eventually clinical trials.

Synthesis of Substituted Quinolines

A variety of synthetic methodologies have been developed for the construction of the quinoline scaffold. Classical methods that are still widely used include the Skraup, Doebner-von Miller, and Friedländer syntheses.[1] More recent advancements focus on transition-metal-catalyzed reactions, multicomponent reactions (MCRs), and green chemistry approaches to improve efficiency, diversity, and sustainability.[5][11][12]

The Skraup synthesis, a foundational method, involves the reaction of aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. A key intermediate in this reaction is acrolein, formed in situ from the dehydration of glycerol.

Therapeutic Applications and Biological Activities

Anticancer Activity

Substituted quinolines are a prominent class of anticancer agents, acting through various mechanisms such as inhibition of topoisomerases, protein kinases, and angiogenesis.[7][13] For instance, certain 2,4-disubstituted quinoline derivatives have demonstrated potent growth-inhibitory effects by inducing cell cycle arrest and apoptosis.[7]

Signaling Pathway Example: Kinase Inhibition Many quinoline-based anticancer drugs function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified generic kinase signaling cascade that can be targeted by such inhibitors.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |

| 2,4-disubstituted quinolines | Leukemia (various) | Varies | Growth inhibition, apoptosis | [7] |

| Irinotecan (marketed drug) | Colorectal, Lung | Varies | Topoisomerase I inhibitor | [4] |

| Bosutinib (marketed drug) | CML | Varies | Src/Abl kinase inhibitor | Factual Drug Databases |

| Anlotinib (marketed drug) | NSCLC, Soft Tissue Sarcoma | Varies | Multi-target RTK inhibitor | Factual Drug Databases |

Antimalarial Activity

The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the first effective treatments.[10] Synthetic quinolines like chloroquine and mefloquine have been mainstays of antimalarial therapy for decades.[10] Their primary mode of action is thought to involve the inhibition of hemozoin biocrystallization in the malaria parasite, leading to a toxic buildup of heme.[2]

Antimicrobial Activity

Fluoroquinolones, a class of quinoline derivatives, are potent broad-spectrum antibacterial agents. Their mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.

Table 2: Antimicrobial Activity of Selected Fluoroquinolones

| Drug Name | Spectrum of Activity | Common Indications | Mechanism of Action |

| Ciprofloxacin | Broad (Gram-negative > Gram-positive) | UTIs, respiratory infections | DNA gyrase/topoisomerase IV inhibitor |

| Levofloxacin | Broad (Gram-positive & Gram-negative) | Pneumonia, sinusitis, skin infections | DNA gyrase/topoisomerase IV inhibitor |

| Moxifloxacin | Broad (enhanced Gram-positive & anaerobic) | Respiratory infections, intra-abdominal infections | DNA gyrase/topoisomerase IV inhibitor |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of common protocols used in the evaluation of substituted quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the quinoline derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting a dose-response curve.

In Vitro Antibacterial Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

Methodology:

-

Compound Preparation: Serial twofold dilutions of the quinoline derivative are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Conclusion

The quinoline scaffold remains a highly valuable and versatile platform in modern drug discovery.[1][3] Its amenability to synthetic modification allows for the fine-tuning of pharmacological properties to target a wide range of diseases.[8] Continued research into novel synthetic methods, including green and efficient strategies, will undoubtedly lead to the discovery of new and more effective quinoline-based therapeutic agents.[11][12] The exploration of quinoline hybrids and conjugates also represents a promising avenue for developing next-generation drugs with improved efficacy and reduced side effects.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal.ijresm.com [journal.ijresm.com]

- 8. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. benthamdirect.com [benthamdirect.com]

The Multifaceted Therapeutic Potential of Quinoline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering a synthesis of current knowledge, quantitative data for comparative analysis, detailed experimental methodologies for key assays, and visual representations of critical biological pathways.

Anticancer Activities of Quinoline Compounds

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines through diverse mechanisms of action. These include the inhibition of crucial cellular processes such as cell proliferation, angiogenesis, and metastasis, as well as the induction of apoptosis.

Mechanisms of Anticancer Action

The anticancer effects of quinoline compounds are often attributed to their ability to interfere with key molecular targets involved in cancer progression. Notable mechanisms include:

-

Tubulin Polymerization Inhibition: Several quinoline derivatives disrupt microtubule dynamics by binding to the colchicine binding site on β-tubulin. This interference with tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: Quinolines have been shown to inhibit various protein kinases that are often dysregulated in cancer. These include:

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Inhibition of EGFR signaling can block downstream pathways like Ras/Raf/MEK and PI3K/Akt/mTOR, which are critical for cancer cell proliferation and survival.[1]

-

Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, and its inhibition by quinoline compounds can induce apoptosis.

-

Src Kinase: As a non-receptor tyrosine kinase, Src plays a role in cell migration and proliferation. Its inhibition can impede cancer cell motility and growth.[1]

-

-

Topoisomerase Inhibition: Some quinoline analogues act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and cell death.[1]

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected quinoline compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone hybrid 33 | MCF-7 (Breast) | 0.037 | [2] |

| Quinoline-chalcone hybrid 37 | MCF-7 (Breast) | 3.46 | [2] |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [2] |

| 2,4-Disubstituted quinoline 43 | HepG-2 (Liver) | 0.00911 | [3] |

| 2,4-Disubstituted quinoline 44 | HepG-2 (Liver) | 0.0105 | [3] |

| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 µg/cm³ | [4] |

| 7-chloro-4-quinolinylhydrazone derivative | HCT-8 (Colon) | <4.65 µg/cm³ | [4] |

| 7-chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | <4.65 µg/cm³ | [4] |

| Pyrano[3,2-c]quinoline 2c | EAC (Carcinoma) | 27.7 | [5] |

| Quinoline derivative 13e | PC-3 (Prostate) | 2.61 | [6] |

| Quinoline derivative 13e | KG-1 (Leukemia) | 3.56 | [6] |

| Quinoline derivative 13h | PC-3 (Prostate) | 4.68 | [6] |

| Quinoline derivative 13h | KG-1 (Leukemia) | 2.98 | [6] |

Signaling Pathway Diagrams

Figure 1: Anticancer mechanisms of quinoline compounds.

Antimicrobial Activities of Quinoline Compounds

The quinoline core is integral to numerous synthetic and natural antimicrobial agents. Their efficacy spans a broad spectrum, encompassing antibacterial, antifungal, and antimycobacterial activities.

Mechanisms of Antimicrobial Action

The primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones induce lethal double-strand breaks in the bacterial chromosome. Other mechanisms include disruption of the cell membrane and inhibition of key metabolic pathways.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoline-hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [7] |

| Quinoline-hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [7] |

| Quinoline-hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 | [7] |

| Quinoline-hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 | [7] |

| Novel quinoline derivative 7 | Clostridium difficile | 8 | [8] |

| Novel quinoline derivative 1 | Clostridium difficile | >16 | [8] |

| 2-(trifluoromethyl)-4-hydroxyquinoline Qa5 | Xanthomonas oryzae | 3.12 | [9] |

Experimental Workflow Diagram

Figure 2: Workflow for MIC determination.

Antiviral Activities of Quinoline Compounds

Quinoline derivatives have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Respiratory Syncytial Virus (RSV), Influenza A Virus (IAV), and coronaviruses.

Mechanisms of Antiviral Action

The antiviral mechanisms of quinolines are varied and can be virus-specific. For HIV, some derivatives inhibit the Tat-TAR interaction, which is crucial for viral transcription.[10] Against other viruses, quinolines have been shown to interfere with viral entry, replication, and the function of viral enzymes such as proteases and helicases.

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of selected quinoline compounds, presented as IC50 or EC50 values.

| Compound/Derivative | Virus | IC50/EC50 (µM) | Reference |

| Aryl-piperazinyl-6-amino-quinoline | HIV-1 | - | [10] |

| Quinoline derivative 1b | RSV | 3.10 - 6.93 | |

| Quinoline derivative 1g | RSV | 3.10 - 6.93 | [11] |

| Quinoline derivative 1ae | IAV | 1.87 | [11] |

| 2-Phenylquinoline derivative | SARS-CoV-2 | 6 (EC50) | [12] |

| 2-Phenylquinoline derivative 6g | HCoV-229E | 0.2 - 9.4 (EC50) | [12] |

| Quinoline-morpholine hybrid | SARS-CoV-2 | 1.5 (EC50) |

Experimental Workflow Diagram

Figure 3: Workflow for antiviral plaque reduction assay.

Anti-inflammatory Activities of Quinoline Compounds

Quinoline derivatives have been investigated for their potential to modulate inflammatory responses. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that drive inflammation.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinolines are mediated through pathways such as:

-

Cyclooxygenase (COX) Inhibition: Some quinoline derivatives selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.

-

NF-κB Signaling Pathway Inhibition: Quinolines can suppress the activation of the NF-κB transcription factor, a central regulator of inflammatory gene expression. This can occur through the inhibition of IκBα phosphorylation and degradation.

-

JAK/STAT Pathway Inhibition: Certain quinoline compounds have been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in cytokine signaling.

Quantitative Anti-inflammatory Data

The following table presents the in vitro inhibitory activity of selected quinoline derivatives against inflammatory targets.

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| Quinoline-pyrazole 12c | COX-2 | 0.1 | [9] |

| Quinoline-pyrazole 14a | COX-2 | 0.11 | [9] |

| Quinoline-pyrazole 14b | COX-2 | 0.11 | [9] |

| 8-(tosylamino)quinoline (Compound 7) | NO production (LPS-activated RAW264.7) | 1-5 | [13] |

| 8-(tosylamino)quinoline (Compound 7) | TNF-α production (LPS-activated RAW264.7) | 1-5 | [13] |

| 8-(tosylamino)quinoline (Compound 7) | PGE2 production (LPS-activated RAW264.7) | 1-5 | [13] |

| Imidazo[4,5-c]quinoline 8l | Interferon-stimulated genes | 0.0033 | [14] |

| Imidazo[4,5-c]quinoline 8l | NF-κB pathway | 0.1507 | [14] |

Signaling Pathway Diagram

Figure 4: Inhibition of the NF-κB signaling pathway.

Antimalarial Activities of Quinoline Compounds

Historically, quinoline alkaloids like quinine have been pivotal in the treatment of malaria. Synthetic quinolines, such as chloroquine, remain important antimalarial drugs, although resistance is a growing concern.

Mechanism of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the food vacuole of the Plasmodium parasite. The parasite digests host hemoglobin, releasing toxic free heme. Quinolines are thought to cap the growing hemozoin crystal, preventing further polymerization of heme. The accumulation of free heme is toxic to the parasite, leading to its death.

Quantitative Antimalarial Data

The following table summarizes the in vitro antimalarial activity of selected quinoline derivatives against Plasmodium falciparum.

| Compound/Derivative | P. falciparum Strain | IC50 (µg/mL) | Reference |

| Dihydropyrimidine derivative 4b | - | 0.014 - 5.87 | [15] |

| Dihydropyrimidine derivative 4g | - | 0.014 - 5.87 | [15] |

| Dihydropyrimidine derivative 4i | - | 0.014 - 5.87 | [15] |

| 1,3,4-oxadiazole derivative 12 | - | 0.46 | [15] |

| Amino-quinoline derivative 40a | Pf3D7 (chloroquine-sensitive) | 0.25 µM | [16] |

| Quinoline-sulfonamide hybrid 41 | 3D7 | 0.05 µM | |

| Quinoline-sulfonamide hybrid 41 | K1 (chloroquine-resistant) | 0.41 µM |

Mechanism of Action Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. news-medical.net [news-medical.net]

- 8. inotiv.com [inotiv.com]

- 9. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Quinoline Synthesis

This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development, detailing the discovery and evolution of core quinoline synthesis methodologies. Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. Understanding the historical development and the practical details of their synthesis is crucial for modern drug design and discovery.

Historical Overview: The Dawn of Quinoline Synthesis

The story of quinoline synthesis begins in the 19th century, a period of rapid advancement in organic chemistry. The need for synthetic routes arose from the isolation of quinoline from coal tar and its identification as a key structural component of the antimalarial alkaloid, quinine. This spurred chemists to develop methods to construct the quinoline ring system from simpler acyclic precursors. The following decades saw the emergence of several named reactions that remain pillars of heterocyclic chemistry to this day.

Skraup Synthesis (1880)

Discovery and History: The first practical and general method for quinoline synthesis was reported by the Czech chemist Zdenko Hans Skraup in 1880.[1][2] This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (originally nitrobenzene).[1][3] The Skraup synthesis was a significant breakthrough, enabling the large-scale production of quinoline, which was previously only obtainable from coal tar.[4] The reaction is known for being highly exothermic and potentially violent, often requiring a moderator like ferrous sulfate.[3]

Reaction Mechanism: The mechanism of the Skraup synthesis proceeds through several key steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[3]

-

Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein.[3]

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring to form a 1,2-dihydroquinoline.[3]

-

Oxidation: The dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline product.[3]

References

Methodological & Application

Synthesis of 6-Isopropylquinoline via Friedel-Crafts Alkylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a critical class of heterocyclic compounds widely employed as scaffolds in medicinal chemistry and drug development due to their broad spectrum of biological activities. The functionalization of the quinoline ring system allows for the modulation of its physicochemical and pharmacological properties. 6-Isopropylquinoline, in particular, serves as a key intermediate in the synthesis of various therapeutic agents and functional materials.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound via Friedel-Crafts alkylation, a fundamental and versatile method for C-C bond formation on aromatic rings.

The Friedel-Crafts alkylation of quinoline presents unique challenges, including the potential for complexation of the Lewis acid catalyst with the basic nitrogen atom of the quinoline ring, which can deactivate the catalyst.[2] Furthermore, controlling the regioselectivity of the alkylation is crucial to obtaining the desired isomer and minimizing the formation of byproducts such as other positional isomers and polyalkylated products. This protocol focuses on a method utilizing isopropyl alcohol as the alkylating agent and a Brønsted acid, such as phosphoric acid, or a Lewis acid, like aluminum chloride, as the catalyst to achieve the synthesis of this compound.

Reaction Principle and Mechanism

The Friedel-Crafts alkylation of quinoline with an isopropylating agent, such as isopropyl alcohol or isopropyl bromide, is an electrophilic aromatic substitution reaction. The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., H₃PO₄).

The general mechanism proceeds as follows:

-

Generation of the Electrophile: The acid catalyst activates the isopropylating agent to form an isopropyl carbocation (CH₃)₂CH⁺ or a polarized complex that acts as the electrophile.

-